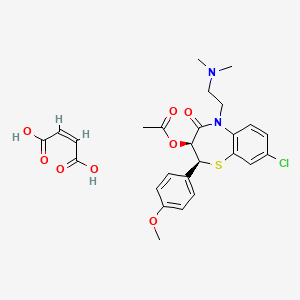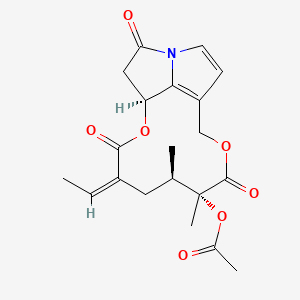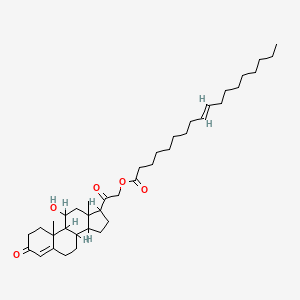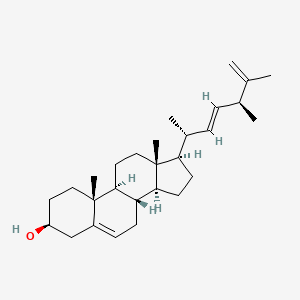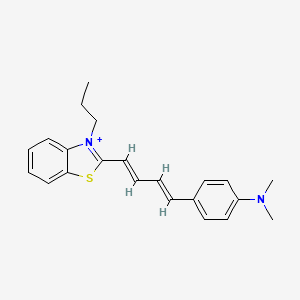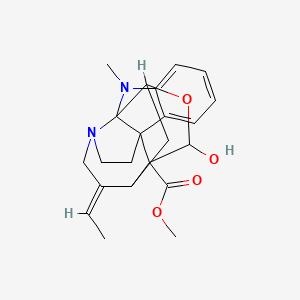
Corymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corymine is a natural product found in Hunteria zeylanica with data available.
Scientific Research Applications
Traditional Uses and Pharmacological Effects of Corydalis Species
Corydalis yanhusuo, a plant rich in corymine, has been traditionally used in Chinese herbal medicine for its analgesic, antiarrhythmic, and hypnotic effects. More than 160 compounds, including corymine, have been identified from this plant. The pharmacological potential of corymine and other compounds includes applications in treating cancer, depression, pain, gastric ulcers, inflammation, and cardiac arrhythmias. A network pharmacology analysis highlighted the interactions between compounds from C. yanhusuo and various health conditions, suggesting a broad therapeutic potential for corymine and related alkaloids (Jingxia Zhang et al., 2020).
Psoralea Corylifolia and Its Bioactive Compounds
Psoralea corylifolia, another plant associated with corymine, has been used for its cardiotonic, vasodilator, antitumor, antibacterial, and anti-helminthic properties. Bioactive compounds from this plant, including coumarins, flavonoids, and meroterpenes, have shown significant pharmacological activities. This suggests a potential for corymine to be involved in various therapeutic applications, given its presence in plants with such a wide range of bioactivities (Fiaz Alam et al., 2017).
Corydalis Saxicola and Its Pharmacological Applications
Corydalis saxicola, another source of corymine, is used in traditional Chinese medicine to treat various ailments. Modern pharmacological studies support its use, showing hepatoprotective, anticancer, anti-inflammatory, analgesic, antibacterial, and anti-oxidative effects. The pharmacological profile of Corydalis saxicola suggests potential therapeutic applications for corymine in treating liver diseases, cancer, and inflammation (Yanru Guo et al., 2022).
properties
CAS RN |
6472-42-0 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |
InChI Key |
KRTMWLRPHKYUJX-PQMHYQBVSA-N |
Isomeric SMILES |
C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Canonical SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
synonyms |
corymine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)
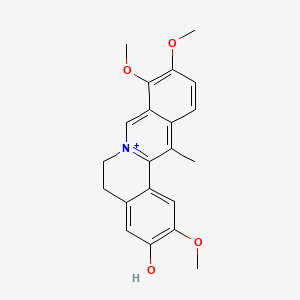
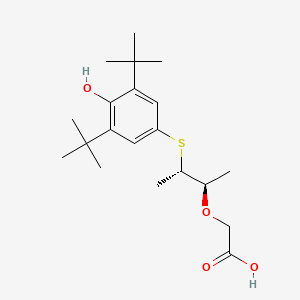
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)
![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)
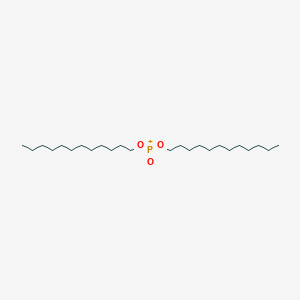
![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)

